3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
CAS No. |
918638-11-6 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-methyl-1-piperidin-1-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H16N2O/c1-9-5-8-12(10(9)13)11-6-3-2-4-7-11/h5H,2-4,6-8H2,1H3 |
InChI Key |
MIQHEZWUHXXNKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(C1=O)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization of Piperidine Derivatives
One effective method involves the cyclization of a substituted piperidine with an appropriate carbonyl compound. For instance, a precursor such as 3-methylpyrrole can be reacted with piperidine in the presence of a suitable catalyst or under specific heating conditions to yield the target compound.
$$
\text{Piperidine} + \text{3-Methylpyrrole} \xrightarrow{\text{Catalyst/Heat}} \text{3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one}
$$
Method B: Alkylation of Amine Precursors
Another approach is the alkylation of amine precursors using methyl iodide or other alkyl halides. The reaction typically occurs under basic conditions to facilitate nucleophilic attack.
$$
\text{Piperidine} + \text{Methyl Iodide} \xrightarrow{\text{Base}} \text{N-Methylpiperidine}
$$
Subsequently, N-methylpiperidine can undergo cyclization to form the desired pyrrolone structure.
The yields for these reactions can vary based on the conditions used, including temperature, solvent choice, and reaction time. For example, cyclization reactions may yield between 60% to 85% depending on the optimization of these parameters.
Data Table: Summary of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | References |
|---|---|---|---|---|
| A | Piperidine + 3-Methylpyrrole | Catalyst/Heat | 70% | |
| B | Piperidine + Methyl Iodide | Base | 75% |
Recent studies have emphasized the importance of optimizing reaction conditions for higher yields and purity of the target compound. Factors such as solvent choice (e.g., dimethylformamide or dioxane), temperature control, and reaction time play crucial roles in achieving successful syntheses.
Moreover, alternative methods involving microwave-assisted synthesis or solvent-free conditions have been explored to enhance efficiency and reduce environmental impact.
The preparation of 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one presents multiple synthetic pathways that can be tailored according to specific laboratory capabilities and desired outcomes. Ongoing research continues to refine these methods for improved efficiency and sustainability in chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one, as antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, pyrrole derivatives have shown Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics like vancomycin and ciprofloxacin, indicating their effectiveness in combating infections caused by resistant bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies demonstrate that certain pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These compounds have been tested against a variety of cancer cell lines, showing promising results in reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents .
Neuropharmacological Effects
Research into the neuropharmacological effects of pyrrole derivatives suggests potential applications in treating neurological disorders. Compounds similar to 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Materials Science
Polymer Chemistry
In materials science, 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one can serve as a building block for synthesizing novel polymers. Its functional groups allow for the modification of polymer properties, enhancing attributes such as thermal stability and mechanical strength. Researchers are exploring its use in creating smart materials that respond to environmental stimuli .
Nanotechnology
The compound's unique structure lends itself to applications in nanotechnology. It can be utilized in the synthesis of nanoparticles with specific functionalities for drug delivery systems. These nanoparticles can improve the bioavailability and targeting of therapeutic agents, making treatments more efficient .
Agricultural Chemistry
Pesticide Development
In agricultural chemistry, pyrrole derivatives are being studied for their insecticidal and fungicidal properties. The structural characteristics of 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one may enhance the efficacy of new pesticide formulations aimed at protecting crops from pests and diseases. Preliminary studies indicate that these compounds can disrupt biological processes in target organisms while minimizing harm to beneficial species .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrrole derivatives demonstrated that one compound exhibited an MIC of 0.125 μg/mL against Staphylococcus aureus, significantly outperforming standard treatments. This finding underscores the potential for developing new antibiotics based on the pyrrole scaffold.
Case Study 2: Anticancer Activity
In vitro evaluations revealed that a derivative similar to 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one induced apoptosis in breast cancer cells with an IC50 value of 10 µM. This highlights the compound's potential as a lead structure for anticancer drug development.
Mechanism of Action
The mechanism by which 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrrolidinone derivatives, such as:
- 1-(Piperidin-1-yl)pyrrolidin-2-one
- 3-Methylpiperidin-2-one
- 1-(Piperidin-1-yl)-3-methylpyrrolidin-2-one .
Uniqueness
What sets 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.247 g/mol |
| CAS Number | 918638-11-6 |
| LogP | 1.0516 |
| PSA | 23.55 Ų |
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of Candida auris, a pathogenic yeast resistant to multiple antifungal agents. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.24 to 0.97 μg/mL, demonstrating their potential as effective antifungal agents .
Neuroprotective Effects
The neuroprotective properties of piperidine derivatives have been documented in various studies. These compounds have been shown to exhibit protective effects against neurodegeneration in models of Alzheimer's disease and other neurodegenerative disorders. The mechanism is often attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress .
Case Study 1: Antifungal Activity
In a study focusing on novel piperidine-based compounds, researchers synthesized several derivatives and tested their activity against clinical isolates of Candida auris. The results indicated that specific compounds induced apoptosis in fungal cells and caused cell cycle arrest, highlighting their mechanism of action against fungal infections .
Case Study 2: Anticancer Activity
Another relevant study investigated the structure-activity relationship (SAR) of pyrrole-based compounds against human cancer cell lines. Compounds similar to 3-Methyl-1-(piperidin-1-yl)-1,5-dihydro-2H-pyrrol-2-one showed promising results in inhibiting cancer cell proliferation, particularly in HeLa and SMMC-7721 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
